molecular formula C13H14ClN3O2S2 B2414715 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034537-27-2

5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2414715
CAS No.: 2034537-27-2
M. Wt: 343.84
InChI Key: FIJOSUARQGXASS-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chloro substituent, and a unique oxadiazole-thiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiopyran Synthesis: The tetrahydrothiopyran ring can be synthesized via the hydrogenation of thiopyran precursors.

    Coupling Reactions: The oxadiazole-thiopyran moiety is then coupled with the thiophene-2-carboxamide derivative using suitable coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.

    Substitution: The chloro substituent on the thiophene ring can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Various functionalized derivatives depending on the reducing agent.

    Substitution: Thiophene derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to new therapeutic agents for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and thiopyran rings could play a role in binding to molecular targets, while the thiophene ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-thiophenyl)thiophene-2-carboxamide: Similar structure but lacks the oxadiazole-thiopyran moiety.

    N-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: Similar but without the chloro substituent.

Uniqueness

The presence of both the oxadiazole-thiopyran moiety and the chloro substituent in 5-chloro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

5-chloro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-19-11)8-3-5-20-6-4-8/h1-2,8H,3-7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJOSUARQGXASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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